molecular formula C8H16O2Si B8557309 3-(trimethylsilylmethyl)but-3-enoic Acid CAS No. 62477-64-9

3-(trimethylsilylmethyl)but-3-enoic Acid

Cat. No.: B8557309
CAS No.: 62477-64-9
M. Wt: 172.30 g/mol
InChI Key: LRCMQMHCWAUMCD-UHFFFAOYSA-N
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Description

3-(Trimethylsilylmethyl)but-3-enoic acid is a silicon-containing derivative of but-3-enoic acid, characterized by a trimethylsilylmethyl group at the γ-position (C3). This compound is notable for its unique steric and electronic properties due to the bulky trimethylsilyl (TMS) group, which influences reactivity, stability, and applications in organic synthesis.

Synthesis: The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, 4-cyclohexylidene-2,2-dimethyl-3-(trimethylsilyl)but-3-enoic acid (a structural analogue) was prepared by reacting 4-cyclohexylidene-2,2-dimethyl-3-(trimethylsilyl)but-3-enoic acid with (E)-3-(3-(trifluoromethyl)phenyl)acrylaldehyde, yielding the product in 45% efficiency .

Properties

CAS No.

62477-64-9

Molecular Formula

C8H16O2Si

Molecular Weight

172.30 g/mol

IUPAC Name

3-(trimethylsilylmethyl)but-3-enoic acid

InChI

InChI=1S/C8H16O2Si/c1-7(5-8(9)10)6-11(2,3)4/h1,5-6H2,2-4H3,(H,9,10)

InChI Key

LRCMQMHCWAUMCD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC(=C)CC(=O)O

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

1. Monomer for Polymerization:
3-(Trimethylsilylmethyl)but-3-enoic acid serves as a monomer in the synthesis of various polymers. It can undergo radical copolymerization with styrene, leading to the development of substituted polystyrenes. This process is significant for creating materials with tailored properties for specific applications, such as in coatings and adhesives .

2. Synthesis of Functionalized Compounds:
The compound is also utilized in the synthesis of functionalized derivatives through various chemical reactions. For instance, it can be involved in the preparation of strained nitroso Diels-Alder adducts, which are valuable intermediates in organic synthesis . The ability to modify its structure allows for the creation of compounds with enhanced biological or physical properties.

Biological Applications

1. Anticancer Activity:
Research indicates that derivatives of this compound exhibit promising anticancer activity. Studies have shown that certain analogs can induce apoptosis in cancer cell lines, demonstrating their potential as therapeutic agents . The structure-activity relationship (SAR) analysis reveals that substituents on the compound significantly influence its biological activity.

2. Enzyme Inhibition:
This compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been reported to inhibit peptidylglycine hydroxylase, an enzyme critical for peptide amidation processes . Such inhibitory actions can lead to potential therapeutic applications in treating conditions related to enzyme dysfunction.

Material Science Applications

1. Coatings and Surface Modifications:
The unique properties of this compound make it suitable for developing advanced coatings. Its incorporation into polymer matrices enhances the mechanical and thermal stability of the resulting materials, making them ideal for protective coatings and anti-fouling applications .

2. Bioactive Materials:
In materials science, this compound is being explored for its potential use in bioactive materials. Its ability to form stable bonds with biological tissues positions it as a candidate for medical applications, such as drug delivery systems or tissue engineering scaffolds .

Case Studies

Study Focus Findings
Kenji Itoh et al., 1991Polymer SynthesisDeveloped a method for synthesizing 3-aryl-3-butenoic acids that can copolymerize with styrene, enhancing material properties .
Shyamsivappan et al., 2021Anticancer ActivityIdentified derivatives with significant anticancer effects against MCF-7 and HeLa cell lines, suggesting potential therapeutic roles .
Sigma-Aldrich ResearchEnzyme InhibitionDemonstrated inhibition of peptidylglycine hydroxylase by derivatives, indicating potential for metabolic disorder treatments .

Comparison with Similar Compounds

Structural Analogues of But-3-enoic Acid

But-3-enoic acid derivatives vary based on substituents at the C3 position. Key examples include:

Compound Name Substituent at C3 Key Properties/Applications References
3-(Trimethylsilylmethyl)but-3-enoic acid Trimethylsilylmethyl Bulky, electron-donating; used in complex syntheses
(3E)-4-(Pyridin-3-yl)but-3-enoic acid Pyridinyl Aromatic, hydrogen-bonding capability
(3E)-4-(4-Fluorophenyl)but-3-enoic acid 4-Fluorophenyl Electron-withdrawing; enhances acidity
Methyl 3-butenoate Methyl ester Lower acidity; used as intermediates
3-Iodobut-3-enoic acid Iodo Reactive in Pd-catalyzed cross-couplings

Palladium-Catalyzed Cross-Coupling :

  • 3-Substituted but-3-enoic acids (e.g., aryl, heteroaryl) are synthesized via PdCl₂(MeCN)₂-catalyzed reactions between 3-iodobut-3-enoic acid and organozinc/organotin reagents, achieving yields >70% under mild conditions .
  • This compound derivatives show lower yields (~45%) due to steric hindrance from the TMS group .

Acidity :

  • The TMS group exerts a +I inductive effect via silicon, reducing acidity compared to electron-withdrawing substituents (e.g., 4-fluorophenyl in ). For example: this compound: Estimated pKa ~4.5–5.0 (similar to unsubstituted but-3-enoic acid). (3E)-4-(4-Fluorophenyl)but-3-enoic acid: pKa ~3.8–4.2 due to fluorine’s electron-withdrawing effect .

Steric Effects :

  • The TMS group increases steric bulk, slowing reaction kinetics in esterifications or amide formations compared to smaller substituents (e.g., methyl esters in ).

Key Contrasts and Challenges

Reactivity vs. Stability: TMS derivatives are less reactive in nucleophilic substitutions but offer stability in harsh conditions. Iodo or bromo derivatives (e.g., 3-iodobut-3-enoic acid) are highly reactive but prone to decomposition .

Synthetic Efficiency :

  • Pd-catalyzed methods for aryl/heteroaryl derivatives achieve higher yields (>70%) compared to TMS analogues (45%) due to steric challenges .

Biological Activity :

  • Aryl-substituted derivatives (e.g., pyridinyl) exhibit stronger receptor binding due to aromatic interactions, whereas TMS groups may hinder target engagement .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 3-(trimethylsilylmethyl)but-3-enoic acid?

  • Methodological Answer : A plausible synthesis involves coupling silylated precursors with but-3-enoic acid derivatives. For example, activating carboxylic acid groups with carbodiimides like DCC (dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) can facilitate silylation . Reaction conditions (e.g., 20°C in dichloromethane for 2 hours) and stoichiometric control are critical to avoid side products. Post-synthesis purification via column chromatography or recrystallization is recommended.

Q. How can the purity and structure of this compound be confirmed?

  • Methodological Answer :

  • NMR Spectroscopy : The trimethylsilyl group exhibits distinct 1H^1H NMR signals at ~0.1–0.3 ppm (singlet) for the Si-(CH3_3)3_3 moiety, while the but-3-enoic acid backbone shows resonances for the alkene protons (~5-6 ppm) and carboxylic acid proton (~12 ppm) .
  • FTIR : Confirm the presence of carboxylic acid (C=O stretch at ~1700 cm1^{-1}) and Si-CH3_3 (1250–1260 cm1^{-1}).
  • HPLC/GC-MS : Quantify purity using reverse-phase HPLC with UV detection or GC-MS for volatile derivatives.

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis of the silyl group. Use amber vials to avoid photodegradation, as silyl ethers and esters are sensitive to moisture and light .

Advanced Research Questions

Q. What reaction mechanisms are involved in the decarboxylation or derivatization of this compound?

  • Methodological Answer : The trimethylsilylmethyl group may stabilize intermediates via hyperconjugation. Decarboxylation likely proceeds through a six-membered transition state, with protonation at specific carbons (e.g., C2α or C2γ positions, as observed in analogous BFDC-catalyzed reactions) . Kinetic studies using 1H^1H NMR under controlled flow conditions (e.g., 45 mL/min flow rate in CD3_3CN) can track intermediates .

Q. How can researchers resolve contradictions in reported reactivity or stability data?

  • Methodological Answer : Cross-validate findings using orthogonal techniques:

  • Reproducibility : Replicate experiments under identical conditions (solvent, temperature, catalyst loading) .
  • Advanced Analytics : Use 2D NMR (e.g., 1H^1H-13C^13C HSQC) to confirm structural assignments and rule out impurities .
  • Computational Modeling : DFT calculations can predict regioselectivity in reactions, reconciling conflicting experimental outcomes .

Q. What role does the trimethylsilyl group play in the compound’s reactivity in organometallic reactions?

  • Methodological Answer : The silyl group acts as an electron donor via σ–π conjugation, potentially stabilizing transition metals in catalytic cycles. For example, in cross-coupling reactions, steric bulk from the silyl moiety may influence reaction rates and selectivity. Comparative studies with non-silylated analogs (e.g., but-3-enoic acid) are essential to isolate steric/electronic effects .

Q. How does the steric bulk of the trimethylsilylmethyl group influence Diels-Alder reactions?

  • Methodological Answer : The bulky silyl group may reduce dienophile reactivity by hindering approach to the diene. Kinetic studies (e.g., variable-temperature NMR) can quantify activation parameters. Alternatively, computational analysis (e.g., molecular dynamics simulations) can visualize steric clashes and predict regioselectivity .

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